Picomolar Binding Affinity for α4β2 nAChR: Comparable to Epibatidine but with Superior Subtype Selectivity
The compound demonstrates picomolar binding affinity (Kd) for α4β2 nicotinic acetylcholine receptors (nAChRs), comparable to the gold-standard agonist epibatidine, but with vastly superior selectivity across other nAChR subtypes [1]. In radioligand binding studies using [¹²⁵I]-labeled compound, Kd values for rat and human α4β2 nAChRs were determined to be 10 pM and 12 pM, respectively, similar to epibatidine's Kd of 8 pM [1]. However, at α3β4-containing nAChRs (implicated in cardiovascular side effects), this compound exhibits 1/1000th the affinity of epibatidine . This differential selectivity profile is critical for experiments where off-target activation of α3β4 or α7 receptors would confound results [2].
| Evidence Dimension | Binding Affinity (Kd) and Subtype Selectivity |
|---|---|
| Target Compound Data | Rat α4β2 Kd = 10 pM; Human α4β2 Kd = 12 pM; α3β4 affinity = 1/1000th of epibatidine; α7 affinity = 1/60th of epibatidine; muscle-type affinity = 1/190th of epibatidine |
| Comparator Or Baseline | Epibatidine: Rat α4β2 Kd = 8 pM; also binds with high affinity to α3β4, α7, and muscle-type nAChRs |
| Quantified Difference | At α4β2: difference of 2-4 pM; at α3β4: 1000-fold lower affinity for target compound; at α7: 60-fold lower affinity; at muscle-type: 190-fold lower affinity |
| Conditions | Radioligand binding assays in rat and human brain membranes; [¹²⁵I]-labeled compound |
Why This Matters
Researchers requiring α4β2-selective activation without confounding off-target effects at α3β4 (cardiovascular) or α7 receptors should select this compound over epibatidine or nicotine to ensure signal specificity and data integrity.
- [1] Mukhin, A. G., Gündisch, D., Horti, A. G., Koren, A. O., Tamagnan, G., Kimes, A. S., Chambers, J., Vaupel, D. B., King, S. L., Picciotto, M. R., Innis, R. B., & London, E. D. (2000). 5-Iodo-A-85380, an α4β2 subtype-selective ligand for nicotinic acetylcholine receptors. Molecular Pharmacology, 57(3), 642–649. View Source
- [2] Mogg, A. J., Jones, F. A., Pullar, I. A., Sharples, C. G. V., & Wonnacott, S. (2004). Functional responses and subunit composition of presynaptic nicotinic receptor subtypes explored using the novel agonist 5-iodo-A-85380. Neuropharmacology, 47(6), 848–859. View Source
